molecular formula C9H17NO B6282535 1-[(piperidin-4-yl)methyl]cyclopropan-1-ol CAS No. 1242429-33-9

1-[(piperidin-4-yl)methyl]cyclopropan-1-ol

Cat. No. B6282535
CAS RN: 1242429-33-9
M. Wt: 155.2
InChI Key:
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Description

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol, also known as 1-cyclopropyl-4-methylpiperidine, is a cyclic organic compound that has been studied for its potential applications in biochemistry, medicinal chemistry, and drug design. It is a cyclic secondary amine with a cyclopropyl and a methylpiperidine moiety, and is a derivative of piperidine and cyclopropane. 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. This compound has also been studied for its potential use in drug design and drug delivery.

Mechanism of Action

The mechanism of action of 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol is not fully understood. However, it is believed that the compound acts as an agonist at the muscarinic receptor, and may also act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, this compound has been found to interact with a variety of other proteins, including the cyclin-dependent kinases (CDKs), and to inhibit the activity of the enzyme cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. In addition, this compound has been found to interact with a variety of other proteins, including the cyclin-dependent kinases (CDKs). It has also been found to inhibit the activity of the enzyme cyclooxygenase-1 (COX-1).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol for laboratory experiments is that it is a relatively stable compound and can be synthesized in a variety of ways. In addition, this compound has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. However, one of the limitations of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol has a wide range of potential applications, and further research is needed to fully understand its potential uses. Possible future directions for research include the development of novel therapeutic agents based on this compound, the exploration of its potential use in drug delivery, and the investigation of its mechanism of action. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential interactions with other proteins. Finally, further research is needed to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol can be synthesized by a variety of methods, including the N-alkylation of piperidine with cyclopropylmethyl bromide, the reaction of cyclopropylmethyl bromide with piperidine in the presence of a base, and the reaction of 4-methylpiperidine with cyclopropyl bromide. The most common method is the N-alkylation of piperidine with cyclopropylmethyl bromide, which produces a cyclopropylmethylpiperidine intermediate which is then hydrolyzed to 1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol.

Scientific Research Applications

1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol has been studied for its potential applications in biochemistry and medicinal chemistry. In particular, this compound has been studied for its potential use in drug design and drug delivery. It has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antioxidant properties. In addition, this compound has been studied for its potential use in the development of novel therapeutic agents, and as a potential chemotherapeutic agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(piperidin-4-yl)methyl]cyclopropan-1-ol involves the reaction of cyclopropanone with piperidine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "Cyclopropanone", "Piperidine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopropanone is reacted with piperidine in methanol to form an imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in water to yield 1-[(piperidin-4-yl)methyl]cyclopropan-1-ol as the final product." ] }

CAS RN

1242429-33-9

Product Name

1-[(piperidin-4-yl)methyl]cyclopropan-1-ol

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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